2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl group, a hydroxyl group, and a nitro group, all attached to a tetrahydroisoindole core. Its molecular formula is C14H10ClN3O4S, and it has a molecular weight of 351.0081 Da .
Preparation Methods
The synthesis of 2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, including the chlorination of a phenyl ring, nitration, and subsequent cyclization to form the tetrahydroisoindole core. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include:
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid: Known for its diazenyl group and similar functional groups.
N-[(3-Chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylacrylamide: Contains a similar chlorinated phenyl group and nitro group.
N-[(3-Chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-4-fluorobenzamide: Shares the chlorinated phenyl and nitro groups.
The uniqueness of this compound lies in its specific combination of functional groups and the tetrahydroisoindole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN2O5 |
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Molecular Weight |
334.71 g/mol |
IUPAC Name |
4-(3-chloro-2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H11ClN2O5/c16-9-4-8(18(22)23)5-10(13(9)19)17-14(20)11-6-1-2-7(3-6)12(11)15(17)21/h1-2,4-7,11-12,19H,3H2 |
InChI Key |
KLCLZWWVASNUES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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